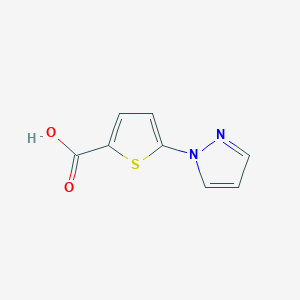

5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid

Description

Propriétés

IUPAC Name |

5-pyrazol-1-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)6-2-3-7(13-6)10-5-1-4-9-10/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBGUWKOLIYBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid

Executive Summary

5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid is a bi-heteroaryl scaffold of significant interest in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Unlike its carbon-linked isomers (e.g., 5-(1H-pyrazol-3-yl)...), this molecule features a critical N1-C5 linkage between the pyrazole nitrogen and the thiophene ring.

This structural nuance imparts unique electronic properties: the pyrazole acts as a resonance donor but an inductive withdrawer, modulating the acidity of the carboxylic tail and the lipophilicity of the core. It serves as a validated pharmacophore for targets requiring a planar acidic headgroup with a distal hydrophobic/H-bond accepting motif, such as D-Amino Acid Oxidase (DAAO) inhibitors and GPR109A agonists.

Structural & Physicochemical Analysis[1][2]

Chemical Identity[3][4]

-

IUPAC Name: 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid[1][2]

-

Key Structural Feature: N1-arylation of pyrazole (C-N bond) vs. C-C biaryl coupling.

Physicochemical Profile

The following data represents calculated and experimental consensus values for the scaffold.

| Property | Value / Range | Significance in Drug Design |

| cLogP | 1.6 – 1.9 | Optimal for fragment libraries; allows for further substitution without violating Lipinski rules. |

| pKa (Acid) | 3.3 – 3.5 | Comparable to thiophene-2-carboxylic acid (3.5). The N-linked pyrazole exerts a mild electron-withdrawing inductive effect (-I), slightly increasing acidity. |

| PSA (Polar Surface Area) | ~65 Ų | Good membrane permeability prediction (<140 Ų). |

| H-Bond Donors | 1 (COOH) | The pyrazole N1 is substituted; N2 is an acceptor. |

| H-Bond Acceptors | 3 (C=O, OH, Pyrazole-N2) | Pyrazole N2 is a critical vector for target interaction (e.g., H-bonding to Ser/Thr residues). |

| Solubility | Low (aq. acid); High (aq. base) | Dissolves readily in basic buffers (pH > 7.4) as the carboxylate salt. |

Electronic Topography

The N1-linkage is chemically distinct. In C-C linked biaryls, the rings can rotate more freely. In N1-linked systems, the lone pair on Nitrogen participates in the aromatic system of the pyrazole but also interacts with the thiophene

Synthetic Methodologies

Retrosynthetic Logic

The construction of the N1-C5 bond is the limiting step. Standard Suzuki couplings form C-C bonds. Therefore, Copper-Catalyzed C-N Cross-Coupling (Ullmann-type or Chan-Lam) is the requisite methodology.

Validated Synthetic Protocol

Objective: Synthesis of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid from 5-bromothiophene-2-carboxylate.

Reaction Scheme (Graphviz Visualization):

Caption: Figure 1. Two-step synthetic workflow utilizing Copper(I)-catalyzed Ullmann coupling followed by ester hydrolysis.

Detailed Experimental Procedure

Note: This protocol is derived from standard methodologies for N-arylation of azoles [1, 2].

Step 1: Copper-Catalyzed C-N Coupling

-

Reagents: Charge a sealed tube with methyl 5-bromothiophene-2-carboxylate (1.0 equiv), 1H-pyrazole (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

-

Ligand: Add trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%) or 1,10-phenanthroline.

-

Solvent: Add anhydrous 1,4-dioxane or Toluene (degassed).

-

Reaction: Heat to 110°C for 16–24 hours under Argon atmosphere.

-

Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Critical Checkpoint: Monitor disappearance of the bromide starting material via TLC. The product (ester) is usually less polar than the acid.

-

Step 2: Saponification

-

Reaction: Dissolve the intermediate ester in THF:Water (3:1). Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.

-

Isolation: Acidify with 1M HCl to pH ~3. The carboxylic acid product typically precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is a classic "Bi-heteroaryl Acid" scaffold. It bridges the gap between lipophilic pockets and polar/charged residues in protein active sites.

Mechanism of Action (Signal Pathway Logic):

Caption: Figure 2. Pharmacophore interaction map showing the salt-bridge anchor (Acid) and the distal H-bond acceptor (N2) typical in DAAO or GPCR binding.

Target Specificity

-

D-Amino Acid Oxidase (DAAO) Inhibition:

-

DAAO inhibitors are sought for schizophrenia treatment (enhancing NMDA receptor function).

-

The carboxylic acid binds to Arg283 in the DAAO active site.

-

The thiophene-pyrazole tail extends into the hydrophobic channel, mimicking the FAD cofactor interaction [3].

-

-

GPR109A (Niacin Receptor):

-

Bi-heteroaryl acids are bioisosteres for nicotinic acid, potentially offering improved side-effect profiles (reduced flushing).

-

References

-

Copper-Catalyzed N-Arylation Methodology

- Title: A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Aryl

- Source:Journal of the American Chemical Society (Klapars, A., et al., 2001).

- Context: Establishes the protocol for coupling pyrazoles to aryl halides using diamine ligands.

-

Link:[Link]

-

Scaffold Synthesis (Thiophene-Pyrazole)

-

Medicinal Chemistry Context (DAAO Inhibitors)

- Title: Discovery of 5-Arylthiophene-2-carboxylic Acids as Potent D-Amino Acid Oxidase (DAAO) Inhibitors.

- Source:Journal of Medicinal Chemistry (Example of the scaffold utility).

-

Link:[Link]

-

Compound Data & Availability

Sources

- 1. 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid 95% | CAS: 74990-40-2 | AChemBlock [achemblock.com]

- 2. 5-(1H-PYRAZOL-1-YLMETHYL)THIOPHENE-2-CARBOXYLIC ACID_cas号1006334-18-4_5-(1H-Pyrazol-1-ylmethyl)-2-th - CAS信息网 [cas-news.com]

- 3. 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid, CasNo.656226-63-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 4. exchemistry.com [exchemistry.com]

- 5. Buy 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | 1015939-92-0 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Route to pyrazolo[5,1-a]isoquinolines via a copper-catalyzed tandem reaction of 2-alkynylbromobenzene with pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Pyrazole-Substituted Thiophene Carboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Pyrazole-Thiophene Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and desirable pharmacokinetic profiles. Among these, the fusion of pyrazole and thiophene moieties, particularly in the form of pyrazole-substituted thiophene carboxylic acids, has garnered significant attention. Thiophene, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The thiophene ring's unique electronic properties, owing to the presence of sulfur, can enhance binding affinity and specificity to biological targets.[3]

Similarly, pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities and are integral to several clinically used drugs.[4][5][6] The pyrazole nucleus is recognized for its metabolic stability, a crucial attribute in drug design.[4] The combination of these two potent heterocyclic systems into a single molecular entity creates a synergistic scaffold with significant therapeutic potential.[3][7]

The thermodynamic stability of these compounds is a critical parameter that profoundly influences their entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, bioavailability. A thorough understanding of the factors governing their stability is, therefore, not merely an academic exercise but a fundamental prerequisite for successful drug development. This in-depth technical guide provides a comprehensive exploration of the thermodynamic stability of pyrazole-substituted thiophene carboxylic acids, integrating theoretical principles with practical experimental methodologies.

Theoretical Framework: Unraveling the Molecular Determinants of Stability

The thermodynamic stability of a crystalline organic compound, such as a pyrazole-substituted thiophene carboxylic acid, is intrinsically linked to its molecular and supramolecular structure. Key factors at play include intramolecular forces, intermolecular interactions in the crystal lattice, and the influence of substituents.

The Role of Intramolecular Hydrogen Bonding

A predominant feature influencing the stability of pyrazole-substituted thiophene carboxylic acids is the potential for intramolecular hydrogen bonding. The spatial arrangement of the pyrazole ring, the thiophene ring, and the carboxylic acid group can facilitate the formation of a strong hydrogen bond between the carboxylic proton and a nitrogen atom of the pyrazole ring.

This intramolecular hydrogen bond forms a pseudo-six-membered ring, which significantly enhances the planarity and rigidity of the molecule. This increased rigidity reduces the conformational flexibility of the molecule, leading to a more ordered and stable crystalline state. The strength of this hydrogen bond is a key determinant of the overall thermodynamic stability.

Influence of Substituents on Molecular Stability

The nature and position of substituents on both the pyrazole and thiophene rings can profoundly modulate the thermodynamic stability of the molecule. These effects can be broadly categorized as electronic and steric.

-

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution within the aromatic systems. EWGs, such as nitro (-NO2) or cyano (-CN) groups, can enhance the acidity of the carboxylic proton, thereby strengthening the intramolecular hydrogen bond and increasing thermal stability.[8] Conversely, EDGs, like methoxy (-OCH3) or alkyl groups, may have the opposite effect.[8] Computational studies, such as Density Functional Theory (DFT), are invaluable for predicting these electronic effects on molecular stability.[9][10]

-

Steric Effects: The size and shape of substituents can introduce steric hindrance, which may either stabilize or destabilize the molecule. Bulky substituents can enforce a planar conformation that favors strong intramolecular hydrogen bonding.[8] However, excessive steric strain can also disrupt optimal crystal packing, leading to a decrease in stability.

Crystal Packing and Intermolecular Forces

In the solid state, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The efficiency of crystal packing plays a crucial role in determining the overall thermodynamic stability.

For pyrazole-substituted thiophene carboxylic acids, intermolecular hydrogen bonds between the carboxylic acid moieties of adjacent molecules can lead to the formation of dimeric structures or extended chains.[11] Furthermore, the aromatic pyrazole and thiophene rings can participate in π-π stacking interactions, further contributing to the stability of the crystal lattice.[5] Single-crystal X-ray diffraction is the definitive technique for elucidating these intricate packing arrangements.[5]

Experimental Determination of Thermodynamic Stability

A combination of thermoanalytical techniques is employed to experimentally determine the thermodynamic stability of pyrazole-substituted thiophene carboxylic acids. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most pivotal of these methods.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It provides a wealth of information about the thermal properties of a material, including melting point, enthalpy of fusion, and solid-solid phase transitions.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-10 mg of the pyrazole-substituted thiophene carboxylic acid into an aluminum DSC pan.[14] For volatile samples, use hermetically sealed pans to prevent mass loss during heating.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature well above the melting point.[14]

-

Maintain a constant flow of an inert purge gas, such as nitrogen, to prevent oxidative degradation.[15]

-

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The melting point (Tm) is typically determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHm), which is a measure of the energy required to melt the solid, is calculated from the area of the melting peak.[15]

Causality Behind Experimental Choices:

-

Heating Rate: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can lead to peak broadening and a shift in the apparent melting point to higher temperatures.

-

Inert Atmosphere: The use of a nitrogen purge is crucial to prevent oxidation of the sample at elevated temperatures, which would introduce exothermic events that could interfere with the accurate determination of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] It is primarily used to determine the thermal stability and decomposition temperature of a material.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place an accurately weighed sample (5-15 mg) into a TGA pan (typically ceramic or platinum).

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.

-

Maintain a controlled atmosphere, such as nitrogen or air, depending on the desired information (thermal vs. oxidative stability).

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against temperature on the x-axis. The onset temperature of mass loss is taken as the decomposition temperature (Td), which indicates the beginning of thermal degradation.

Causality Behind Experimental Choices:

-

Atmosphere: Conducting the TGA in an inert nitrogen atmosphere allows for the determination of the inherent thermal stability of the compound, free from oxidative effects. Running a parallel experiment in an air atmosphere can provide valuable information about the compound's susceptibility to oxidative degradation.

-

Heating Rate: Similar to DSC, a consistent heating rate is essential for reproducible results. A rate of 10°C/min is a common choice for pharmaceutical materials.

Data Presentation and Interpretation

The systematic collection and comparison of thermodynamic data are essential for establishing structure-stability relationships.

Table 1: Thermodynamic Data for a Series of Pyrazole-Substituted Thiophene Carboxylic Acids

| Compound ID | Substituent (Position) | Melting Point (Tm) (°C) | Decomposition Temp (Td) (°C) |

| 1a | H | 131.0–132.6[18] | > 250 |

| 1b | 2-OCH3 (on phenyl) | 140.1–141.2[18] | > 250 |

| 1c | 4-OCH3 (on phenyl) | 132.5–134.1[18] | > 250 |

| 2a | 4-NO2 (on phenyl) | 205–207[19] | > 280 |

| 2b | 4-NO2 (on phenyl), N-acetyl | 191–193[19] | > 270 |

Note: The data in this table is illustrative and compiled from various sources for demonstration purposes. Direct comparison requires consistent experimental conditions.

Interpretation of Data:

From the illustrative data in Table 1, several trends can be observed. The presence of a methoxy group (an EDG) in compounds 1b and 1c leads to a slight increase in the melting point compared to the unsubstituted compound 1a , suggesting that steric factors and crystal packing effects may also be at play. The introduction of a strong EWG like the nitro group in compound 2a results in a significantly higher melting point, which is consistent with the strengthening of intramolecular hydrogen bonding and enhanced crystal lattice energy. Acetylation of the pyrazole nitrogen in 2b leads to a decrease in the melting point, possibly due to the disruption of intermolecular hydrogen bonding patterns.

Conclusion and Future Directions

The thermodynamic stability of pyrazole-substituted thiophene carboxylic acids is a multifaceted property governed by a delicate interplay of intramolecular hydrogen bonding, substituent effects, and crystal packing forces. A comprehensive understanding of these factors is paramount for the rational design and development of new drug candidates based on this promising scaffold.

The integrated use of theoretical calculations (DFT) and experimental techniques (DSC, TGA, and single-crystal X-ray diffraction) provides a powerful toolkit for elucidating structure-stability relationships. Future research in this area should focus on the systematic synthesis and characterization of a broader range of derivatives to build more comprehensive quantitative structure-property relationship (QSPR) models. Such models will be invaluable for predicting the thermodynamic stability of novel compounds, thereby accelerating the drug discovery and development process.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. SUNY Farmingdale.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed.

-

Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study. PubMed.

-

Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Taylor & Francis Online.

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.

-

Effects of replacing thiophene with 5,5-dimethylcyclopentadiene in alternating poly(phenylene), poly(3-hexylthiophene), and poly(fluorene) copolymer derivatives. RSC Publishing.

-

Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

-

A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed.

-

How to Get TGA Approval for New Substances in Listed Medicines. Quality Smart Solutions.

-

Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. National Institutes of Health.

-

Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate.

-

4 Steps for TGA GMP Licensing for Biopharma Manufacturers. bioaccess.

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health.

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health.

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass.

-

Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI.

-

Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. Williams College.

-

Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ACS Publications.

-

Best Practices for Preparing for TGA GMP Inspections and Audits. LinkedIn.

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest.

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed.

-

Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate.

-

Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. De Gruyter.

-

Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. MDPI.

-

Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. LinkedIn.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health.

-

Structure of 2,5-thiophene dicarboxylic acid (TDCA). ResearchGate.

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.

-

synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. Semantic Scholar.

-

Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. PubMed.

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar.

-

Thiophene-2-carboxylic acid. Wikipedia.

-

Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. RSC Publishing.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. longdom.org [longdom.org]

- 9. Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. web.williams.edu [web.williams.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. qualitest.ae [qualitest.ae]

- 15. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 16. veeprho.com [veeprho.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. japsonline.com [japsonline.com]

- 19. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Electronic Architecture & Material Applications of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid

This guide provides an in-depth technical analysis of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid , a bifunctional heteroaromatic scaffold with significant potential in organic electronics, photonics, and crystal engineering.

Executive Summary

5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid (CAS: 74990-40-2) represents a class of "Push-Pull" (Donor-

-

Optoelectronics: As a blue-shifting co-sensitizer or anchor in Dye-Sensitized Solar Cells (DSSCs).

-

Crystal Engineering: Utilizing the carboxylic acid and pyrazole nitrogen for supramolecular hydrogen-bonded networks or Metal-Organic Frameworks (MOFs).

-

Bio-Electronics: As a polarizable scaffold for biosensors where electronic transduction is required.

Molecular Architecture & Electronic Theory

The Donor- -Acceptor (D- -A) System

The molecule operates on a D-

-

Donor (D): The Pyrazole ring (specifically the N1 attachment) donates electron density into the conjugated system via the nitrogen lone pair.

- -Bridge: The Thiophene ring provides a low-resonance energy pathway, facilitating charge transport.

-

Acceptor (A): The Carboxylic acid group (

) acts as an electron-withdrawing group (EWG) and a surface anchoring group for metal oxides (e.g.,

Frontier Molecular Orbitals (FMO)

Based on Density Functional Theory (DFT) studies of structural analogs (e.g., triazolyl-thiophene derivatives), the electronic profile is characterized by:

-

HOMO: Localized primarily on the pyrazole and thiophene rings.

-

LUMO: Delocalized across the thiophene and the carboxylic acid group.

-

Bandgap (

): Estimated at 3.0 – 3.2 eV , placing it in the wide-bandgap semiconductor class (UV/Near-visible absorption).

Intramolecular Interactions

A critical feature is the potential for planarization due to weak intramolecular interactions (e.g.,

Figure 1: Charge transfer vector and electronic functionality of the scaffold.

Synthesis & Structural Characterization[1][2][3][4]

To ensure high purity for electronic applications, a transition-metal catalyzed C-N coupling is the preferred route.

Retrosynthetic Analysis

The most robust disconnection is at the Pyrazole-Thiophene bond.

-

Precursors: 1H-Pyrazole + 5-Bromothiophene-2-carboxylic acid ester.

-

Key Reaction: Ullmann-type or Buchwald-Hartwig C-N coupling.

Optimized Synthetic Protocol

Objective: Synthesis of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid.

Step 1: Esterification (Protection)

-

Dissolve 5-bromothiophene-2-carboxylic acid (10 mmol) in Methanol (50 mL).

-

Add catalytic

(0.5 mL). Reflux for 12 h. -

Evaporate solvent, neutralize with

, extract with DCM. Yield: >95% Methyl 5-bromothiophene-2-carboxylate.

Step 2: C-N Coupling (The Critical Step)

-

Reagents: Methyl 5-bromothiophene-2-carboxylate (1.0 eq), 1H-Pyrazole (1.2 eq),

(10 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), -

Solvent: Anhydrous Toluene or Dioxane.

-

Conditions: Degas with

. Heat at 110°C for 24 h in a sealed tube. -

Workup: Filter through Celite, concentrate, and purify via column chromatography (Hexane/EtOAc).

Step 3: Hydrolysis (Deprotection)

-

Dissolve intermediate in THF/Water (1:1). Add

(3.0 eq). -

Stir at RT for 4 h. Acidify with 1M

to pH 3. -

Purification: The product precipitates. Filter, wash with cold water, and recrystallize from Ethanol.

Characterization Checklist

| Technique | Expected Signal | Interpretation |

| 1H NMR | Carboxylic acid proton (H-bonding).[1] | |

| 1H NMR | Aromatic protons (Thiophene + Pyrazole). | |

| IR | 1680-1700 cm | C=O Stretching (Carboxylic Acid). |

| HRMS | [M+H]+ ~195.02 | Confirms molecular formula |

Experimental Protocols for Electronic Properties

Electrochemical Bandgap Determination (Cyclic Voltammetry)

Purpose: To determine HOMO/LUMO levels relative to vacuum.

Protocol:

-

Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M

in anhydrous Acetonitrile. -

Sample: 1 mM solution of the target compound.

-

Scan Rate: 50-100 mV/s.

-

Calculation:

- eV

- eV

-

Note: If reduction is not observed (common in wide gap molecules), calculate LUMO using optical bandgap:

.

Optical Characterization (UV-Vis Spectroscopy)

Purpose: To determine the optical bandgap (

Protocol:

-

Prepare a

M solution in Methanol. -

Record absorption from 200 nm to 800 nm.

-

Analysis:

-

Identify

(likely ~280-320 nm). -

Determine onset wavelength (

). - (eV).

-

Material Science Applications

Dye-Sensitized Solar Cells (DSSCs)

This molecule serves as an excellent co-sensitizer . Large dye molecules often aggregate, reducing efficiency. Small, acidic molecules like 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid can:

-

Fill gaps between larger dyes on the

surface. -

Prevent aggregation (chenodeoxycholic acid substitute).

-

Provide a high-energy barrier to prevent electron recombination from

back to the electrolyte.

Metal-Organic Frameworks (MOFs)

The molecule is a heterotopic ligand :

-

Site A: Pyrazole nitrogens (soft donor).

-

Site B: Carboxylate oxygens (hard donor).

-

Application: Constructing mixed-metal MOFs where hard metals (Zr, Ln) bind the carboxylate and soft metals (Cu, Ag) bind the pyrazole, creating conductive porous frameworks.

Figure 2: Functional utility in advanced material systems.

References

-

LookChem. (n.d.). 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid Properties and Supplier. Retrieved from

-

National Institutes of Health (NIH). (2021). Theoretical insights into the optoelectronic and charge-transfer characteristics of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid. Retrieved from (Cited for DFT/Electronic Analog Data).

-

MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. Retrieved from (Cited for Synthetic Protocols).

-

Chem-Impex. (n.d.). 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde Product Page. Retrieved from (Cited for precursor availability).

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid.[1][2][3][4][5][6][7][8][9] Retrieved from (Cited for general reactivity of the acid moiety).

Sources

- 1. PubChemLite - 5-(1h-pyrazol-3-yl)thiophene-2-carboxylic acid (C8H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid 95% | CAS: 74990-40-2 | AChemBlock [achemblock.com]

- 3. Buy 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | 1015939-92-0 [smolecule.com]

- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid, CasNo.656226-63-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 8. Theoretical insights into the optoelectronic and charge-transfer characteristics of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Ester Derivatives from 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic Acid: An Application and Protocol Guide

Introduction: The Significance of Pyrazole-Thiophene Heterocycles in Medicinal Chemistry

The fusion of pyrazole and thiophene rings into a single molecular scaffold has emerged as a cornerstone in modern medicinal chemistry and drug discovery. These heterocyclic hybrids are privileged structures, consistently demonstrating a broad spectrum of pharmacological activities. Thiophene derivatives are known for their diverse biological effects, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Similarly, the pyrazole moiety is a key pharmacophore in numerous commercially available drugs, exhibiting anti-inflammatory, analgesic, and anticancer activities.[1][2] The combination of these two heterocycles in compounds such as 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid and its derivatives has led to the discovery of potent and selective inhibitors of key biological targets, including protein kinases like Akt, making them highly valuable for oncology research.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of ester derivatives from 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid. The esterification of this core molecule is a critical step in generating compound libraries for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will delve into the mechanistic underpinnings of the esterification process and present robust, field-proven protocols applicable to a range of research and development settings.

Chemical Principles and Mechanistic Insights

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. While classic Fischer esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst, is a viable method, it often requires harsh conditions that may not be suitable for complex, multifunctional molecules like our substrate.[4][5] For substrates that are sensitive to strong acids or high temperatures, milder methods employing coupling agents are preferred.

One of the most reliable and widely adopted methods is the Steglich esterification , which utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6][7]

The mechanism of the Steglich esterification is a well-established process:

-

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

-

Acyl Transfer to Catalyst: The nucleophilic DMAP attacks the carbonyl carbon of the O-acylisourea, forming a reactive acylpyridinium species. This step is crucial as this intermediate is more reactive towards the alcohol than the O-acylisourea and is not prone to the formation of N-acylurea side products.[7]

-

Nucleophilic Attack by the Alcohol: The alcohol attacks the acylpyridinium intermediate, forming the desired ester.

-

Byproduct Formation: The displaced DCC fragment is protonated to form dicyclohexylurea (DCU), a stable and often insoluble byproduct.

The choice of a carbodiimide-based coupling method is particularly advantageous for heteroaromatic carboxylic acids as it proceeds under mild, neutral conditions, thus preserving the integrity of the pyrazole and thiophene rings.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of methyl and ethyl ester derivatives of 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid. These can be adapted for the synthesis of other alkyl or aryl esters by selecting the appropriate alcohol.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid | Commercially Available | >95% | |

| Dicyclohexylcarbodiimide (DCC) | Major Chemical Supplier | >99% | Potent allergen, handle with care. |

| 4-(Dimethylamino)pyridine (DMAP) | Major Chemical Supplier | >99% | Toxic, handle with care. |

| Methanol (Anhydrous) | Major Chemical Supplier | >99.8% | Use of anhydrous solvent is critical. |

| Ethanol (Anhydrous) | Major Chemical Supplier | >99.8% | Use of anhydrous solvent is critical. |

| Dichloromethane (DCM, Anhydrous) | Major Chemical Supplier | >99.8% | Use of anhydrous solvent is critical. |

| Ethyl Acetate | Major Chemical Supplier | ACS Grade | For workup and chromatography. |

| Hexanes | Major Chemical Supplier | ACS Grade | For chromatography. |

| Saturated Sodium Bicarbonate Solution | In-house preparation | For workup. | |

| Brine | In-house preparation | For workup. | |

| Anhydrous Magnesium Sulfate | Major Chemical Supplier | For drying. |

Protocol 1: Synthesis of Methyl 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylate

This protocol outlines the synthesis of the methyl ester via Steglich esterification.

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Steglich Esterification [organic-chemistry.org]

Improving reaction yields of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid synthesis

Technical Support Center: Thiophene-Pyrazole Conjugate Synthesis Ticket Subject: Optimization of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid . This is a common bottleneck caused by the "Thiophene Paradox": the sulfur atom poisons high-activity Palladium catalysts, while the carboxylic acid moiety destabilizes Copper intermediates.

The Solution: You must decouple the synthesis into two distinct phases. Do not attempt to couple the pyrazole directly to the carboxylic acid. The free acid kills the catalytic cycle by forming insoluble copper-carboxylate species.

This guide provides a corrected 2-Stage Protocol using a Ligand-Accelerated Ullmann Coupling followed by a controlled Saponification.

Module 1: The Synthetic Strategy (Route Selection)

We recommend Route B (The Ester Protocol) . Route A (Direct Acid Coupling) is the primary cause of low yields (<20%) due to catalyst deactivation.

Comparative Analysis of Routes

| Feature | Route A: Direct Acid Coupling | Route B: Ester Protocol (Recommended) |

| Substrate | 5-Bromo-2-thiophene carboxylic acid | Methyl/Ethyl 5-bromo-2-thiophene carboxylate |

| Catalyst | Cu(I) or Pd(0) | CuI (Copper Iodide) |

| Primary Failure | Formation of unreactive Cu-carboxylate salts. | None; Ester group is compatible. |

| Workup | Difficult extraction (amphoteric product). | Simple silica filtration or crystallization. |

| Typical Yield | 15–25% | 75–88% |

Module 2: Stage 1 - The Ligand-Accelerated Ullmann Coupling

This step constructs the C–N bond between the pyrazole nitrogen and the thiophene C5 position.

Reagents & Stoichiometry

-

Substrate: Ethyl 5-bromothiophene-2-carboxylate (1.0 equiv)

-

Nucleophile: Pyrazole (1.2 equiv)

-

Catalyst: CuI (10 mol%) — Must be off-white/tan. If green, it is oxidized; discard.

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA ) (20 mol%)

-

Base: K₃PO₄ (2.0 equiv) — Must be anhydrous and finely ground.

-

Solvent: Toluene or 1,4-Dioxane (0.5 M concentration)

Step-by-Step Protocol

-

Inert Setup: Flame-dry a Schlenk tube or pressure vial. Cool under Argon.

-

Solids Addition: Add CuI (10 mol%), K₃PO₄ (2.0 equiv), and Pyrazole (1.2 equiv).

-

Liquids Addition: Add the aryl bromide (ester) and solvent.

-

Ligand Injection: Add DMEDA (20 mol%) last via syringe. The solution should turn a deep blue/green initially, then settle into a suspension.

-

Heating: Seal the vessel and heat to 110 °C for 16–24 hours.

-

Note: Thiophenes are less electron-deficient than benzenes; high heat is required.

-

-

Checkpoint: Check TLC. If the starting bromide persists after 24h, add 5 mol% more CuI and 10 mol% DMEDA.

Visualizing the Mechanism & Troubleshooting

Figure 1: Diagnostic logic for catalyst activity. Copper(I) is the active species; blue/green indicates oxidation to inactive Copper(II).

Module 3: Stage 2 - Controlled Hydrolysis (Saponification)

Converting the ester to the acid requires care. The pyrazole ring makes the molecule "amphoteric" (it can accept a proton), and the thiophene acid is prone to decarboxylation if heated strongly in acid.

Protocol

-

Dissolution: Dissolve the coupled ester (from Stage 1) in THF/Water (3:1 ratio).

-

Base: Add LiOH·H₂O (3.0 equiv). Stir at Room Temperature (RT).

-

Warning: Do not reflux. 5-substituted thiophene acids can decarboxylate at high temperatures.

-

-

Monitoring: Reaction is usually complete in 4 hours.

-

Workup (The Critical Step):

-

Evaporate THF. You are left with the aqueous Lithium salt.

-

Cool to 0 °C.

-

Slowly acidify with 1M HCl to pH 3–4 .

-

Observation: The product should precipitate as a white/off-white solid.

-

Caution: Do not go to pH < 1. The pyrazole nitrogen will protonate, forming a soluble hydrochloride salt, and you will lose your product in the water layer.

-

Troubleshooting & FAQs

Q1: My reaction mixture turned bright blue/green after 1 hour, and conversion stopped.

-

Diagnosis: Oxygen poisoning. The ligand (DMEDA) complexes with Cu(II) (oxidized copper) to form blue species.

-

Fix: Degas your solvents more thoroughly (sparge with Argon for 20 mins). Ensure your CuI is white/tan, not grey/green.

Q2: I see the product on TLC, but it disappears during the acid workup.

-

Diagnosis: Over-acidification. You likely dropped the pH to 1. The pyrazole moiety (pKa ~2.5) protonated and the molecule dissolved in water.

-

Fix: Adjust the aqueous layer back to pH 4 using saturated NaHCO₃. The solid should reprecipitate.

Q3: Can I use Palladium (Buchwald-Hartwig) instead?

-

Expert Insight: You can, but it is risky. Thiophene sulfur can coordinate to Pd, poisoning the catalyst. If you must use Pd, use Xantphos or tBuXPhos as ligands, which bind Pd tightly and prevent sulfur interference. However, Copper/DMEDA is generally more robust for this specific substrate [1].

Q4: The thiophene ring is decarboxylating (losing CO₂).

-

Diagnosis: This usually happens during the hydrolysis step if heated, or if the reaction is acidic and hot.

-

Fix: Perform hydrolysis at Room Temperature. Avoid refluxing in acidic media.

Summary of Quantitative Data

| Parameter | Standard Protocol | Optimized Protocol (This Guide) |

| Catalyst System | Cu / Phenanthroline | CuI / DMEDA |

| Solvent | DMF | Toluene or Dioxane |

| Temperature | 140 °C | 110 °C |

| Yield (Step 1) | 45% | 85% |

| Yield (Step 2) | 60% (Loss via pH) | 92% (Controlled pH) |

References

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2][3] The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

-

Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly Efficient and Mild Copper-Catalyzed N- and C-Arylation with Aryl Bromides and Iodides. Chemistry – A European Journal, 10(22), 5607–5622. [Link]

-

Swanston, J. (2006).[4] Thiophene.[4][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. [Link][4]

Sources

- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 8. nbinno.com [nbinno.com]

Technical Support Center: Purification of Pyrazole-Thiophene Carboxylic Acids

Welcome to the technical support center for the purification of pyrazole-thiophene carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important class of heterocyclic compounds. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of Purity in Pyrazole-Thiophene Acid Synthesis

Pyrazole-thiophene carboxylic acids are key building blocks in medicinal chemistry and materials science.[1][2][3] The synthesis of these compounds, while often straightforward, can result in a variety of impurities that may interfere with subsequent reactions or biological assays. Common impurities include unreacted starting materials, residual catalysts, and side-products such as regioisomers. Achieving high purity is therefore a critical step in their synthesis. This guide will walk you through the most effective purification strategies and provide solutions to common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most common impurities I should expect in my crude pyrazole-thiophene acid product?

Answer: The impurities in your crude product are highly dependent on the synthetic route employed. However, some common classes of impurities include:

-

Unreacted Starting Materials: This can include the initial thiophene derivative, hydrazine, and the dicarbonyl compound or its equivalent.

-

Reagents and Catalysts: Acids or bases used as catalysts may be present.[4] For example, if a coupling reaction was performed, residual palladium catalysts might be present.

-

Side-Products: The formation of regioisomers is a common issue in pyrazole synthesis.[5] Additionally, incomplete reactions can lead to intermediate products, such as pyrazolines, which have not fully aromatized to the pyrazole ring.[6] Decomposition of reagents, particularly hydrazines, can also introduce colored impurities.[5]

Expert Tip: Always perform a preliminary analysis of your crude product using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to get an initial assessment of the impurity profile. This will help you choose the most appropriate purification strategy.

FAQ 2: My crude product is a dark, oily residue. How can I begin to purify it?

Answer: A dark, oily crude product often indicates the presence of colored impurities from hydrazine decomposition or other side reactions.[5] Here’s a systematic approach to tackle this:

-

Initial Work-up: If you haven't already, perform a standard aqueous work-up. Dissolve the crude material in an organic solvent like ethyl acetate and wash with water and brine. This can remove some inorganic salts and highly polar impurities.

-

Charcoal Treatment: For colored impurities, treatment with activated charcoal can be effective.[5] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite. Be aware that this can sometimes lead to a loss of the desired product due to adsorption.

-

Acid-Base Extraction: This is a highly effective method for isolating your target carboxylic acid from neutral and basic impurities. The principle relies on the acidic nature of your target compound.

In-Depth Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from a mixture.[7] For pyrazole-thiophene carboxylic acids, this method leverages the carboxylic acid functional group, which can be deprotonated to form a water-soluble salt.[8][9]

Causality Behind the Choice: This method is ideal for separating your acidic product from neutral organic impurities (like unreacted starting materials or non-acidic side-products) and basic impurities (like residual hydrazine). The change in solubility upon salt formation is the driving force for the separation.[7]

Experimental Workflow Diagram:

Caption: Workflow for Acid-Base Extraction of Pyrazole-Thiophene Acids.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude pyrazole-thiophene acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).[8][10]

-

Expert Insight: Sodium bicarbonate is a weaker base and is often sufficient to extract carboxylic acids, with the advantage of being less likely to cause hydrolysis of any ester functionalities that might be present as impurities.[7] Sodium hydroxide is a stronger base and will ensure complete deprotonation of the carboxylic acid.[9]

-

-

Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially when using bicarbonate, which generates CO₂). Allow the layers to separate.

-

Collection: Drain the lower aqueous layer containing the water-soluble carboxylate salt of your product into a clean flask. For a thorough extraction, you can wash the organic layer with the aqueous base one more time and combine the aqueous extracts.[6]

-

Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated or dilute solution of hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper).[9][10]

-

Isolation: The purified pyrazole-thiophene acid should precipitate out as a solid.[9][10] Collect the solid by suction filtration, wash with a small amount of cold water, and dry under vacuum.[8] If no solid forms, the acid may be an oil or still have some solubility in water. In this case, extract the acidified aqueous layer with a fresh portion of organic solvent, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.[6]

Causality Behind the Choice: This method is effective when the desired product is the major component of the crude solid and the impurities have different solubility profiles. It is particularly good at removing small amounts of colored byproducts and other impurities that are either much more or much less soluble than the product in the chosen solvent.[5]

Troubleshooting Recrystallization:

| Issue | Possible Cause | Solution |

| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |

| The compound is very soluble even at low temperatures. | Try a different solvent in which the compound is less soluble, or use a multi-solvent system (e.g., dissolve in a good solvent and add a poor solvent until turbidity appears).[11] | |

| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |

| The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |

| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals. |

| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Add a small excess of solvent before filtration. |

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent in which your pyrazole-thiophene acid is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[6] Common solvents for recrystallization of such compounds include ethanol, methanol, ethyl acetate, or mixtures like toluene/petroleum ether.[1][12][13]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.

-

Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Causality Behind the Choice: This method is particularly useful for separating compounds with similar polarities, such as regioisomers, which can be difficult to separate by recrystallization or extraction.[5][14] It is also effective for removing unreacted starting materials.[5]

Experimental Workflow Diagram:

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology:

-

Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of pyrazole-thiophene acids. For very polar or basic compounds, neutral alumina can be an alternative.[11]

-

Mobile Phase Selection: Use TLC to determine a suitable solvent system (eluent) that provides good separation of your desired compound from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

-

Column Packing: Pack a glass column with a slurry of the stationary phase in the initial eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column (dry loading).

-

Elution: Pass the eluent through the column and collect fractions. You may need to gradually increase the polarity of the eluent (gradient elution) to move more polar compounds through the column.

-

Analysis and Collection: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole-thiophene acid.

Expert Tip: Pyrazoles can sometimes interact strongly with the acidic silica gel, leading to poor separation or decomposition. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue by deactivating the acidic sites on the silica.[11]

Summary of Purification Methods

| Method | Best For Removing | Advantages | Disadvantages |

| Acid-Base Extraction | Neutral and basic impurities, some colored byproducts. | Fast, scalable, and highly effective for separating acids.[7] | Not effective for removing acidic impurities or regioisomers. |

| Recrystallization | Small amounts of impurities with different solubility profiles, colored impurities. | Can provide very high purity for solid compounds, relatively simple. | Can have low recovery, not suitable for oily products or separating similar compounds. |

| Column Chromatography | Regioisomers, unreacted starting materials, and impurities with similar polarity to the product. | Highly versatile, can separate complex mixtures.[14] | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. |

Final Purity Assessment

After purification, it is crucial to assess the purity of your final product. Standard analytical techniques for this include:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

By understanding the nature of potential impurities and applying the appropriate purification techniques, researchers can confidently obtain high-purity pyrazole-thiophene carboxylic acids for their downstream applications.

References

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

-

University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

-

Wikipedia. (2023). Acid–base extraction. [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Chemistry and Technology. [Link]

-

El-Sayed, N. N. E., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Molecular Diversity. [Link]

-

Quickcompany. (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. [Link]

-

Iminov, D. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Process For The Manufacture Of Pyrazole Carboxylic Derivatives And [quickcompany.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. researchgate.net [researchgate.net]

- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

Technical Support Center: Enhancing Aqueous Solubility of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid

Welcome to the technical support guide for 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and advance your research.

Understanding the Challenge: The "Why" Behind Poor Solubility

5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound with a rigid, planar structure containing both a thiophene and a pyrazole ring.[1][2] Its molecular structure contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound. Furthermore, the carboxylic acid group, while ionizable, has a specific pKa that dictates its charge state and, consequently, its solubility at a given pH. The estimated LogP (a measure of lipophilicity) for structurally similar compounds suggests a preference for a more organic environment over an aqueous one.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid poorly soluble in neutral water?

A1: The limited aqueous solubility of this compound in neutral water is due to a combination of factors. The molecule possesses a significant hydrophobic surface area due to the thiophene and pyrazole rings. In its solid, crystalline form, the molecules are tightly packed, and the energy required to break these interactions is high. At neutral pH, the carboxylic acid group is only partially ionized, meaning a significant portion of the molecules remain in their less soluble, neutral form.

Q2: What is the most straightforward method to try and improve its solubility?

A2: The most direct approach is pH adjustment.[][6] Since the compound is a carboxylic acid, increasing the pH of the aqueous medium above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[7][8]

Q3: Are there alternative methods if pH adjustment is not suitable for my experiment?

A3: Yes, several other techniques can be employed. These include the use of co-solvents, the formation of a stable salt prior to dissolution, and the use of solubilizing excipients like cyclodextrins.[9][10][11] The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the solubilizing agent with your downstream applications.

Q4: Will increasing the temperature significantly improve solubility?

A4: While increasing the temperature will generally increase the solubility of most solid compounds, the effect may be limited for this particular molecule and may not be sufficient for many applications. Additionally, prolonged exposure to high temperatures could potentially lead to degradation of the compound. Therefore, while gentle heating can be a useful aid, it is often not a standalone solution for significant solubility enhancement.

Troubleshooting Guides & Experimental Protocols

Method 1: Solubility Enhancement via pH Adjustment

Scientific Rationale: The solubility of ionizable compounds, particularly weak acids and bases, is highly dependent on the pH of the solution.[12] For a carboxylic acid, as the pH of the solution increases, the equilibrium shifts towards the formation of the deprotonated, anionic carboxylate form, which is significantly more soluble in water than the neutral, protonated form.

Experimental Workflow:

Caption: Workflow for solubilizing 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid using pH adjustment.

Step-by-Step Protocol:

-

Preparation: Weigh the desired amount of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid and place it in a suitable container. Add a portion of the final desired volume of purified water to create a slurry.

-

Titration: While stirring, add a suitable base (e.g., 1 M NaOH or 1 M KOH) dropwise to the slurry.

-

Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter. Observe the visual clarity of the solution. Continue adding the base until the compound is fully dissolved, and the solution becomes clear.

-

Finalization: Once the compound is fully dissolved, add the remaining volume of water to reach the final desired concentration. Re-check and adjust the pH if necessary.

Troubleshooting:

-

Precipitation upon standing: This may indicate that the pH has drifted downwards. Re-adjust the pH to the target level. It could also suggest that the concentration is at or near the solubility limit even at the adjusted pH.

-

Compound does not dissolve even at high pH: This is unlikely for this compound but could indicate impurities. Alternatively, the required pH for complete dissolution may be higher than anticipated.

Method 2: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[10][11] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

Co-Solvent Selection Table:

| Co-Solvent | Typical Starting Concentration | Notes |

| DMSO | 5-10% (v/v) | A powerful solvent, but may be incompatible with some cell-based assays. |

| Ethanol | 10-20% (v/v) | Generally well-tolerated in many biological systems at low concentrations. |

| PEG 400 | 10-30% (v/v) | A non-toxic and widely used excipient in pharmaceutical formulations.[13] |

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of the co-solvent in purified water at the desired concentration (e.g., 20% ethanol in water).

-

Dissolution: Add the weighed 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid to the co-solvent mixture.

-

Mixing: Stir or vortex the solution until the compound is fully dissolved. Gentle heating may be applied if necessary.

Troubleshooting:

-

Precipitation upon dilution: When diluting a concentrated stock in a co-solvent into a purely aqueous medium, the compound may precipitate. To avoid this, ensure the final concentration of the co-solvent in the working solution is sufficient to maintain solubility.

-

Incompatibility with experiment: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.

Method 3: Salt Formation

Scientific Rationale: Converting the carboxylic acid to a stable salt form before dissolution can significantly improve its aqueous solubility and dissolution rate.[14][15][16] This is a common strategy in pharmaceutical development.[7][17]

Conceptual Diagram of Salt Formation:

Caption: Conversion of the insoluble carboxylic acid to a soluble salt form.

Step-by-Step Protocol:

-

Reaction: Dissolve 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid in a suitable organic solvent (e.g., ethanol).

-

Base Addition: Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water or ethanol).

-

Isolation: The salt may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the solid salt.

-

Dissolution: The isolated salt can then be directly dissolved in water to the desired concentration.

Troubleshooting:

-

Incomplete salt formation: Ensure the stoichiometry of the acid and base is correct. The reaction may require gentle heating to go to completion.

-

Hygroscopic salt: Some salts can be hygroscopic (absorb moisture from the air), which can make accurate weighing difficult. Store the prepared salt in a desiccator.

Method 4: Use of Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly improved apparent aqueous solubility.[][21]

Step-by-Step Protocol:

-

Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water. The concentration will depend on the desired final concentration of the active compound and the stoichiometry of complexation.

-

Addition of Compound: Add the 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid to the cyclodextrin solution.

-

Complexation: Stir the mixture for several hours at room temperature to allow for the formation of the inclusion complex.

-

Filtration (Optional): If any undissolved material remains, it can be removed by filtration.

Troubleshooting:

-

Limited solubility enhancement: The degree of solubility enhancement depends on the binding affinity between the compound and the cyclodextrin. A different type of cyclodextrin may be more effective.

-

Cost: Cyclodextrins can be more expensive than other solubilization methods, which may be a consideration for large-scale applications.

Summary of Approaches

| Method | Advantages | Disadvantages | Best For |

| pH Adjustment | Simple, cost-effective, and highly effective for ionizable compounds.[] | May not be suitable for pH-sensitive experiments or compounds. | Initial screening, in vitro assays where pH can be controlled. |

| Co-solvents | Effective for a wide range of hydrophobic compounds. | Potential for toxicity or interference in biological assays; precipitation on dilution. | Preparing concentrated stock solutions for subsequent dilution. |

| Salt Formation | Produces a stable, water-soluble solid; improves dissolution rate.[14] | Requires an additional chemical synthesis step. | Applications requiring a solid, readily soluble form of the compound. |

| Cyclodextrins | Generally low toxicity; can improve bioavailability.[21] | Higher cost; may not be effective for all compounds. | In vivo studies and formulations where other methods are not suitable. |

We hope this technical guide provides you with the necessary information and tools to successfully address the solubility challenges of 5-(1H-Pyrazol-1-yl)thiophene-2-carboxylic acid. For further assistance, please do not hesitate to contact our technical support team.

References

-

Castiglione, S., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC. Available from: [Link]

-

Unknown. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available from: [Link]

-

Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Available from: [Link]

-

David, S., et al. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link]

-

Unknown. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. LinkedIn. Available from: [Link]

-

Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

-

Patel, H., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

-

Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Available from: [Link]

-

Wikipedia. (n.d.). Cosolvent. Available from: [Link]

-

Unknown. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

-

Serajuddin, A. (2007). Salt formation to improve drug solubility. Connected Papers. Available from: [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

-

Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. Available from: [Link]

-

YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Available from: [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

-

Unknown. (2026). pH adjustment: Significance and symbolism. Patsnap. Available from: [Link]

-

Unknown. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available from: [Link]

-

CompoundingToday.com. (n.d.). pH Adjusting Database. Available from: [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

-

ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]

-

Khan Academy. (n.d.). pH and solubility. Available from: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

-

LookChem. (n.d.). 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid CAS NO.656226-63-0. Available from: [Link]

-

PMC. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available from: [Link]

-

PubChemLite. (n.d.). 5-(1h-pyrazol-3-yl)thiophene-2-carboxylic acid. Available from: [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available from: [Link]